3-(3,5-Dimethylphenyl)-2-methyl-1-propene
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Overview
Description
3-(3,5-Dimethylphenyl)-2-methyl-1-propene is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a propene chain attached to the 2 position
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,5-dimethylphenyl methylcarbamate, have been found to inhibit cholinesterase or acetylcholinesterase (ache) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction.
Mode of Action
Based on the mode of action of similar compounds, it may interact with its targets and cause changes in their function . For instance, carbamates like 3,5-Dimethylphenyl methylcarbamate form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .
Biochemical Pathways
Compounds with similar structures may affect the cholinergic system by inhibiting the action of ache, thereby disrupting the normal functioning of the nervous system .
Result of Action
Similar compounds like 3,5-dimethylphenyl methylcarbamate, which inhibit ache, can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylphenyl with a suitable alkylating agent under acidic conditions. Another method includes the use of Grignard reagents, where 3,5-dimethylphenyl magnesium bromide reacts with an appropriate alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing catalysts to enhance reaction efficiency and selectivity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the propene chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,5-dimethylbenzaldehyde, while reduction can produce 3,5-dimethylphenylpropane.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-2-methyl-1-propene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylphenylpropane
- 3,5-Dimethylphenylacetylene
- 3,5-Dimethylphenylmethanol
Uniqueness
3-(3,5-Dimethylphenyl)-2-methyl-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1,3-dimethyl-5-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)5-12-7-10(3)6-11(4)8-12/h6-8H,1,5H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRIMIZOWFHTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641227 |
Source
|
Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119612-48-5 |
Source
|
Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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